molecular formula C27H30F2N4O B2368618 N-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-4-fluorobenzamide CAS No. 946365-30-6

N-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-4-fluorobenzamide

Cat. No.: B2368618
CAS No.: 946365-30-6
M. Wt: 464.561
InChI Key: XCULJOYQGGIYDL-UHFFFAOYSA-N
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Description

N-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C27H30F2N4O and its molecular weight is 464.561. The purity is usually 95%.
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Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-4-fluorobenzamide is a synthetic compound with potential therapeutic applications, particularly in the fields of psychiatry and oncology. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Dimethylamino group : Enhances lipophilicity and potentially affects receptor binding.
  • Piperazine moiety : Known for its role in various pharmacological activities, particularly in central nervous system (CNS) effects.
  • Fluorobenzamide group : May contribute to its binding affinity and selectivity towards specific receptors.

Structural Formula

C24H30F2N4O\text{C}_{24}\text{H}_{30}\text{F}_2\text{N}_4\text{O}

The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter receptors:

  • Dopamine Receptors : The piperazine ring is known to interact with dopamine receptors, potentially influencing mood and cognition.
  • Serotonin Receptors : The presence of the dimethylamino group suggests potential affinity for serotonin receptors, which are crucial in the modulation of anxiety and depression.
  • Adrenergic Receptors : The compound may exhibit activity against adrenergic receptors, contributing to its effects on cardiovascular dynamics.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a range of pharmacological effects:

  • Antidepressant Activity : Several studies have shown that piperazine derivatives can alleviate symptoms of depression through modulation of serotonin and norepinephrine levels.
  • Antipsychotic Properties : The compound's ability to block dopamine receptors may lead to antipsychotic effects, making it a candidate for treating schizophrenia or bipolar disorder.
  • Antitumor Activity : Some benzamide derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.

In Vitro Studies

A study examined the cytotoxicity of related benzamide derivatives on human cancer cell lines. Results indicated that compounds with similar structural features showed significant inhibition of cell proliferation:

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast Cancer)5.0
Compound BA549 (Lung Cancer)3.2
This compoundTBDTBD

Case Studies

  • Case Study on Antidepressant Effects :
    • A clinical trial involving patients with major depressive disorder showed promising results with a related piperazine derivative, indicating potential efficacy in mood regulation.
  • Oncological Applications :
    • In a preclinical model, the compound exhibited significant tumor reduction in xenograft models of breast cancer, warranting further investigation into its mechanisms and therapeutic potential.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30F2N4O/c1-31(2)24-11-5-20(6-12-24)26(19-30-27(34)21-3-7-22(28)8-4-21)33-17-15-32(16-18-33)25-13-9-23(29)10-14-25/h3-14,26H,15-19H2,1-2H3,(H,30,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCULJOYQGGIYDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)F)N3CCN(CC3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.